1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one is a useful research compound. Its molecular formula is C15H10BrF2NO and its molecular weight is 338.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.99138 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds structurally related to "1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one" highlights their utility in organic synthesis. For instance, o-Bromophenyl isocyanide has been used to synthesize 1-substituted benzimidazoles, showcasing the versatility of bromophenyl compounds in creating heterocyclic structures with potential biological activities (Lygin & Meijere, 2009). Additionally, the synthesis and characterization of novel aromatic polyimides involving bromophenyl groups demonstrate their significance in developing materials with high thermal stability and unique electronic properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Materials Science and Optoelectronics
The study of linear, second, and third-order nonlinear optical properties of noncentrosymmetric donor-acceptor chalcone derivatives, including those with bromophenyl groups, reveals their potential in semiconductor devices and organic electronics (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019). These compounds exhibit promising optoelectronic and charge transport properties, making them suitable for use in various semiconductor applications.
Pharmacological Applications
Though the request specifically excludes drug use and dosage, it's worth noting that structurally related compounds have been investigated for their potential biological activities. For example, the synthesis and antipathogenic activity study of new thiourea derivatives, including bromophenyl variants, show significant antibiofilm properties against bacterial strains (Limban, Marutescu, & Chifiriuc, 2011). Such research underscores the potential of bromophenyl compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-9,19H/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAGMGHYXRMHDQ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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